molecular formula C23H23ClOS B12762238 Benzene, 1-(((2-(4-chlorophenyl)-2-methylpropyl)thio)methyl)-3-phenoxy- CAS No. 80843-72-7

Benzene, 1-(((2-(4-chlorophenyl)-2-methylpropyl)thio)methyl)-3-phenoxy-

Cat. No.: B12762238
CAS No.: 80843-72-7
M. Wt: 382.9 g/mol
InChI Key: DLWSSHVBFZFAHG-UHFFFAOYSA-N
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Description

Benzene, 1-(((2-(4-chlorophenyl)-2-methylpropyl)thio)methyl)-3-phenoxy- is a complex organic compound that features a benzene ring substituted with a phenoxy group and a thioether linkage to a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-(((2-(4-chlorophenyl)-2-methylpropyl)thio)methyl)-3-phenoxy- typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-chlorobenzyl chloride with a thiol compound to form a thioether linkage. This intermediate is then reacted with a phenoxy-substituted benzene derivative under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and advanced purification techniques can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-(((2-(4-chlorophenyl)-2-methylpropyl)thio)methyl)-3-phenoxy- undergoes various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Modified thioether derivatives.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

Benzene, 1-(((2-(4-chlorophenyl)-2-methylpropyl)thio)methyl)-3-phenoxy- has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzene, 1-(((2-(4-chlorophenyl)-2-methylpropyl)thio)methyl)-3-phenoxy- involves its interaction with specific molecular targets and pathways. The thioether linkage and phenoxy group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzyl chloride: A precursor in the synthesis of the compound.

    Phenoxybenzene derivatives: Compounds with similar structural features but different functional groups.

Uniqueness

Benzene, 1-(((2-(4-chlorophenyl)-2-methylpropyl)thio)methyl)-3-phenoxy- is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its thioether linkage and phenoxy substitution make it a valuable compound for various applications.

Properties

CAS No.

80843-72-7

Molecular Formula

C23H23ClOS

Molecular Weight

382.9 g/mol

IUPAC Name

1-chloro-4-[2-methyl-1-[(3-phenoxyphenyl)methylsulfanyl]propan-2-yl]benzene

InChI

InChI=1S/C23H23ClOS/c1-23(2,19-11-13-20(24)14-12-19)17-26-16-18-7-6-10-22(15-18)25-21-8-4-3-5-9-21/h3-15H,16-17H2,1-2H3

InChI Key

DLWSSHVBFZFAHG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CSCC1=CC(=CC=C1)OC2=CC=CC=C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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